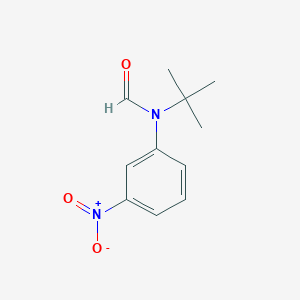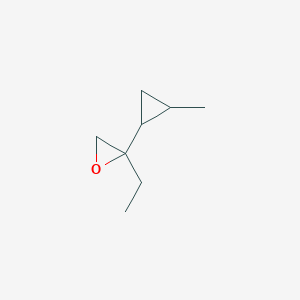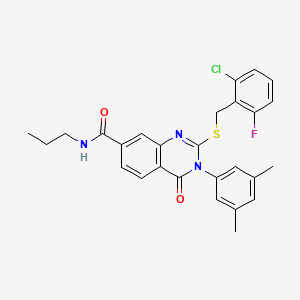
N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide” is 1S/C10H11FN2O/c11-8-4-3-7 (12)5-9 (8)13-10 (14)6-1-2-6/h3-6H,1-2,12H2, (H,13,14) . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
“N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide” is a powder that is stored at room temperature .
Scientific Research Applications
Antimycotic and Anticancer Applications
N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide is structurally related to compounds like 5-fluorocytosine (5-FC) and 5-fluorouracil (5-FU), which are used in various medical applications, particularly as antimycotic and anticancer agents. 5-FC, a synthetic antimycotic compound, lacks intrinsic antifungal capacity but converts within fungal cells into 5-FU, subsequently inhibiting fungal RNA and DNA synthesis. It's used to treat severe systemic mycoses when combined with other drugs, although monotherapy is limited due to the frequent development of resistance. Notably, 5-FC demonstrates severe side effects such as hepatotoxicity and bone-marrow depression, which are concentration-dependent and reversible upon drug discontinuation or dose reduction (Vermes, Guchelaar & Dankert, 2000).
5-FU and its derivatives, including fluorinated pyrimidines, play a pivotal role in cancer chemotherapy, especially for solid tumors. Their cellular pharmacology and mechanism of action have been extensively studied, leading to new approaches in cancer treatment. The compounds are employed in various schedules, often combined with modulatory agents like leucovorin and methotrexate to enhance their metabolism or cytotoxic effects (Grem, 2000).
Fluorinated Pyrimidines in Precision Medicine
The review by Gmeiner (2020) discusses the contributions of fluorine chemistry to the precise use of fluorinated pyrimidines in treating cancer. The review highlights methods for 5-FU synthesis, including isotope incorporation for studying metabolism and biodistribution. It also addresses how understanding the perturbation of nucleic acid structure and dynamics by fluorinated pyrimidines has evolved, offering insights into their clinical application in the era of personalized medicine (Gmeiner, 2020).
Applications in Molecular Imaging
Fluorophores, including compounds structurally related to N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide, are explored for their potential in in vivo cancer diagnosis. Optical imaging with fluorophores allows real-time detection of cancer, but their application is limited by potential toxicity. The review by Alford et al. (2009) provides a comprehensive examination of the toxicity of various fluorophores used in molecular imaging, emphasizing the importance of safety evaluations for patient administration (Alford et al., 2009).
Safety and Hazards
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-4-3-7(12)5-9(8)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZKCCMFQDRQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-1-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2572661.png)
![3-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2572662.png)
![3-{[(2,6-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2572665.png)

![3-[(3-Cyclopropyl-2,5-dioxoimidazolidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2572667.png)
![N-benzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2572668.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)acetamide](/img/structure/B2572670.png)


![[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B2572673.png)